molecular formula C29H30N2O7 B2535707 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid CAS No. 2138008-50-9

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid

Cat. No. B2535707
CAS RN: 2138008-50-9
M. Wt: 518.566
InChI Key: FRXPGJJTBADXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for a similar compound is provided: 1S/C19H19NO5/c1-24-11-17 (18 (21)22)20-19 (23)25-10-16-14-8-4-2-6-12 (14)13-7-3-5-9-15 (13)16/h2-9,16-17H,10-11H2,1H3, (H,20,23) (H,21,22)/t17-/m0/s1 . This can be used to generate a 3D structure of the molecule using appropriate software.

Scientific Research Applications

Furan Derivatives in Pharmaceutical and Polymer Industries

Furan derivatives, such as furan carboxylic acids, have garnered attention for their potential as biobased building blocks in pharmaceutical and polymer industries. A study by Jia et al. (2019) described a one-pot enzyme cascade for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, highlighting the efficiency and environmental benefits of biocatalysis in producing high-value chemical compounds (Jia et al., 2019).

Fmoc Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group plays a crucial role in peptide synthesis, especially in providing reversible protection for amino groups. Johnson et al. (1993) demonstrated the value of N,O-Bis-Fmoc derivatives in the synthesis of peptides with reversibly protected tertiary peptide bonds, facilitating the production of "difficult sequences" in peptide chains (Johnson et al., 1993).

Biocatalysis for Furan Compound Synthesis

Enzymatic methods for synthesizing furan-based compounds offer an eco-friendly alternative to chemical synthesis. Dijkman, Groothuis, and Fraaije (2014) explored the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, a key biobased platform chemical for polymer production, demonstrating an effective approach for achieving high yields at ambient conditions (Dijkman et al., 2014).

Antimicrobial Activities of Furan Derivatives

The antimicrobial properties of furan derivatives are of significant interest in medical research. Dias et al. (2015) investigated the synthesis and antimicrobial activities of new di- and triorganotin(IV) carboxylates derived from a Schiff base, revealing their potential in combating microbial resistance through structural modifications of furan compounds (Dias et al., 2015).

Fmoc Amino Acids in Solid Phase Peptide Synthesis

The application of Fmoc amino acids in solid-phase peptide synthesis has been extensively developed, offering a versatile tool for synthesizing peptides and proteins. Fields and Noble (2009) highlighted the advancements in solid supports, linkages, and protecting groups that have facilitated the synthesis of biologically active peptides and proteins, underscoring the orthogonal nature of Fmoc solid phase peptide synthesis in bioorganic chemistry (Fields & Noble, 2009).

properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7/c1-29(2,3)38-27(34)30-14-18(15-30)31(16-19-12-13-25(37-19)26(32)33)28(35)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-13,18,24H,14-17H2,1-3H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXPGJJTBADXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(CC2=CC=C(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid

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